2-(Chloromethyl)-7-ethoxybenzo[d]thiazole
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Overview
Description
2-(Chloromethyl)-7-ethoxybenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in many natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-ethoxybenzo[d]thiazole typically involves the reaction of 2-aminothiophenol with ethyl chloroacetate to form the intermediate 2-ethoxybenzo[d]thiazole. This intermediate is then chloromethylated using formaldehyde and hydrochloric acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-7-ethoxybenzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dihydrothiazole derivatives.
Scientific Research Applications
2-(Chloromethyl)-7-ethoxybenzo[d]thiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of dyes, pigments, and photographic sensitizers
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-7-ethoxybenzo[d]thiazole involves its interaction with cellular components. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to inhibition of cellular processes. This interaction can disrupt the function of enzymes and other proteins, leading to cell death or inhibition of cell growth .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1,3-thiazole
- 2-(Chloromethyl)-5-ethylthiazole
- 2-(Chloromethyl)-4-methylthiazole
Uniqueness
2-(Chloromethyl)-7-ethoxybenzo[d]thiazole is unique due to the presence of both chloromethyl and ethoxy groups on the benzo[d]thiazole ring. This combination imparts distinct chemical properties and biological activities compared to other thiazole derivatives. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H10ClNOS |
---|---|
Molecular Weight |
227.71 g/mol |
IUPAC Name |
2-(chloromethyl)-7-ethoxy-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNOS/c1-2-13-8-5-3-4-7-10(8)14-9(6-11)12-7/h3-5H,2,6H2,1H3 |
InChI Key |
KTHFZDSSEYNJDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1SC(=N2)CCl |
Origin of Product |
United States |
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